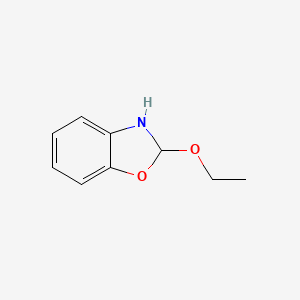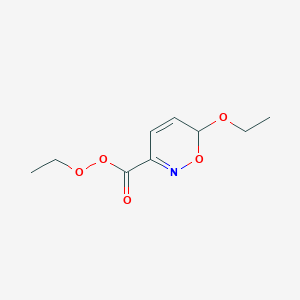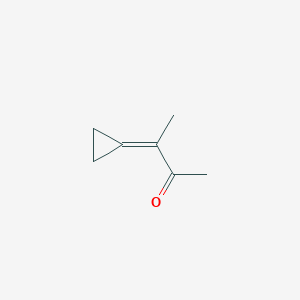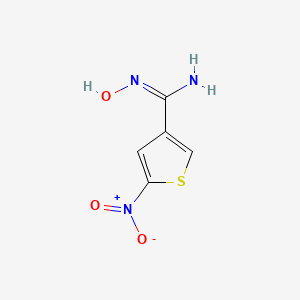![molecular formula C5H6N2O2 B13805599 Thymine,[methyl-3H]](/img/structure/B13805599.png)
Thymine,[methyl-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymine,[methyl-3H] can be synthesized by reducing 5-chloromethyluracil with tritium. This method ensures that the tritium atoms are specifically and stably positioned in the methyl group . The reaction conditions typically involve the use of a reducing agent and a tritium source under controlled laboratory conditions.
Industrial Production Methods
Industrial production of thymine,[methyl-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials safely and efficiently. The production must adhere to strict regulatory standards to ensure the safety of workers and the environment.
Chemical Reactions Analysis
Types of Reactions
Thymine,[methyl-3H] undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form hydantoins over time.
Reduction: The reduction of thymine involves the addition of hydrogen atoms to the molecule.
Substitution: Thymine can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydantoins from oxidation, reduced thymine derivatives from reduction, and substituted thymine compounds from substitution reactions.
Scientific Research Applications
Thymine,[methyl-3H] has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study the behavior of thymine in various conditions.
Industry: Thymine,[methyl-3H] is used in the development of new pharmaceuticals and in quality control processes to ensure the purity of thymine-containing compounds.
Mechanism of Action
Thymine,[methyl-3H] exerts its effects by incorporating into DNA during replication. The tritium-labeled thymine allows researchers to track its incorporation and study the molecular targets and pathways involved in DNA synthesis. This helps in understanding the mechanisms of DNA replication and the effects of various drugs on this process .
Comparison with Similar Compounds
Similar Compounds
Uracil: A pyrimidine nucleobase found in RNA, which pairs with adenine.
Cytosine: Another pyrimidine nucleobase found in both DNA and RNA, which pairs with guanine.
5-Fluorouracil: A thymine analog used in cancer treatment that inhibits DNA synthesis.
Uniqueness
Thymine,[methyl-3H] is unique due to its radiolabeled methyl group, which allows for precise tracking in biochemical studies. This makes it an invaluable tool in research, particularly in studies involving DNA replication and repair.
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
128.12 g/mol |
IUPAC Name |
5-(tritiomethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1T |
InChI Key |
RWQNBRDOKXIBIV-CNRUNOGKSA-N |
Isomeric SMILES |
[3H]CC1=CNC(=O)NC1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-(dodecylthio)-2-methyl-](/img/structure/B13805521.png)
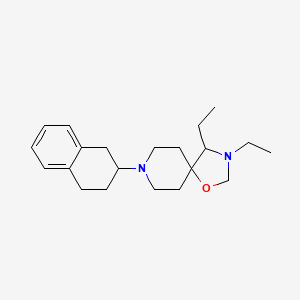
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
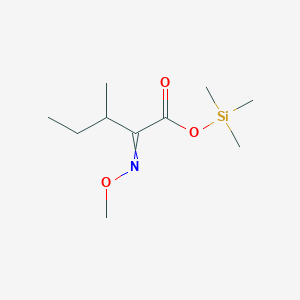
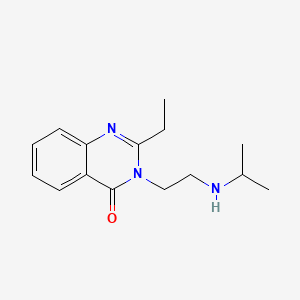
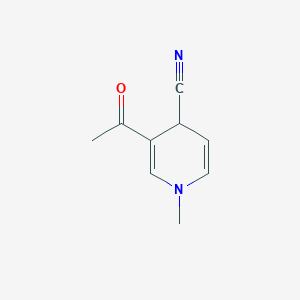
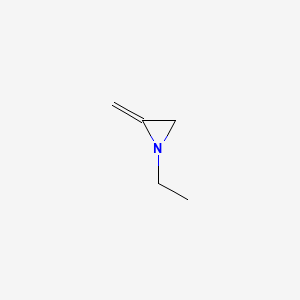
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
